molecular formula C17H17ClFNO2 B3482525 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B3482525
M. Wt: 321.8 g/mol
InChI Key: ZTYPMRCPDZUUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. CF3 is a synthetic compound that is primarily used as a research tool to investigate various biological and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition results in an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can lead to various physiological effects.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and other neurotransmitters in the brain, which can lead to improved cognitive function. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to have anti-inflammatory and antinociceptive properties, which can help reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is its potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to have anticonvulsant properties, which could make it a useful tool for investigating the mechanisms of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide and its potential applications in scientific research.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide has also been shown to have anti-inflammatory, antinociceptive, and anticonvulsant properties.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c1-10-4-5-13(8-15(10)19)20-16(21)9-22-14-6-11(2)17(18)12(3)7-14/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPMRCPDZUUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluoro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.